molecular formula C15H13N3OS B14159000 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide CAS No. 762257-01-2

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B14159000
CAS No.: 762257-01-2
M. Wt: 283.4 g/mol
InChI Key: NIQXBEYZVQMQNK-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the formation of the quinoline core followed by the introduction of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the quinoline core under appropriate conditions.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The thiazole ring and quinoline core are known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline-4-carboxamide: Lacks the thiazole ring, which may result in different biological activities.

    N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide: Similar structure but without the methyl group on the quinoline core.

    4-methyl-2-(1,3-thiazol-2-yl)quinoline: Lacks the carboxamide group, which may affect its reactivity and biological properties.

Uniqueness

The presence of both the thiazole ring and the quinoline core in 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide contributes to its unique properties and potential applications. The specific substitution pattern can influence its reactivity, biological activity, and interactions with molecular targets, making it a compound of interest for further research and development.

Properties

CAS No.

762257-01-2

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C15H13N3OS/c1-9-7-12(11-5-3-4-6-13(11)16-9)14(19)18-15-17-10(2)8-20-15/h3-8H,1-2H3,(H,17,18,19)

InChI Key

NIQXBEYZVQMQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC(=CS3)C

solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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